molecular formula C7H9N3O B13881200 1-(2-Methoxyethyl)imidazole-2-carbonitrile

1-(2-Methoxyethyl)imidazole-2-carbonitrile

Cat. No.: B13881200
M. Wt: 151.17 g/mol
InChI Key: IZJYNMQXYBCOSS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a 2-methoxyethyl group and a nitrile group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of homogeneous catalysts and hazardous chemicals, which are managed under strict safety protocols to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyethyl)imidazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2-methoxyethyl)imidazole-2-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-11-5-4-10-3-2-9-7(10)6-8/h2-3H,4-5H2,1H3

InChI Key

IZJYNMQXYBCOSS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CN=C1C#N

Origin of Product

United States

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